1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one
Description
1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with a fluorine atom at position 3 and a methylthio (-SCH₃) group at position 5. This compound’s structural uniqueness arises from the combination of electron-withdrawing (fluoro) and electron-donating (methylthio) substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)3-8-4-9(11)6-10(5-8)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
BGLCEVCHORDVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluoro-5-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Condensation: The compound can participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones or α,β-unsaturated ketones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methylthio group can influence its binding affinity and reactivity with enzymes and receptors. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The fluorine atom in the target compound enhances polarity compared to non-fluorinated analogs (e.g., 1-(3-(methylthio)phenyl)propan-2-one). The trifluoromethyl (-CF₃) group in ’s compound increases molecular weight and boiling point due to its bulkier, electron-withdrawing nature .
- Positional Isomerism : The methylthio group’s position (e.g., 3-SCH₃ vs. 5-SCH₃) alters electronic distribution on the phenyl ring, impacting reactivity in subsequent synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
